1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone
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Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C17H23NO4S and its molecular weight is 337.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are Janus kinases 1 (JAK1) and Tyrosine kinase 2 (TYK2) . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .
Mode of Action
This compound acts as a highly potent and selective inhibitor of JAK1 and TYK2 . It was designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell. The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .
Pharmacokinetics
The compound is orally bioavailable . It has been shown to have a high potency against JAK1 (IC50 = 4 nM) and TYK2 (IC50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .
Result of Action
The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases such as rheumatoid arthritis . This suggests that it could have potential utility in treating autoimmune diseases in humans.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-12-5-3-4-6-16(12)22-11-17(19)18-13-7-8-14(18)10-15(9-13)23(2,20)21/h3-6,13-15H,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKGPGDYPUCNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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